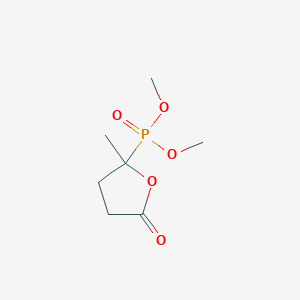
Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate is an organic compound with a unique structure that includes a phosphonate group attached to a substituted oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. This reaction typically requires anhydrous conditions and a suitable solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates. These products have diverse applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex molecules.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. Additionally, its ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2-oxo-2-phenylethyl)phosphonate: Similar in structure but with a phenyl group instead of a methyl group.
Dimethyl (2-oxo-2-propyl)phosphonate: Similar but with a propyl group.
Dimethyl (2-oxo-2-butyl)phosphonate: Similar but with a butyl group.
Uniqueness
Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in the synthesis of heterocyclic compounds and as a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
91675-26-2 |
|---|---|
Fórmula molecular |
C7H13O5P |
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
5-dimethoxyphosphoryl-5-methyloxolan-2-one |
InChI |
InChI=1S/C7H13O5P/c1-7(5-4-6(8)12-7)13(9,10-2)11-3/h4-5H2,1-3H3 |
Clave InChI |
MGMPSSPJXWEASA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)O1)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
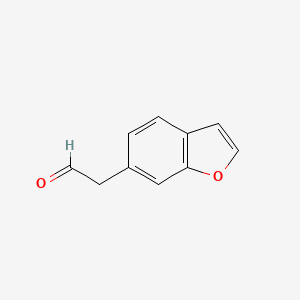
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
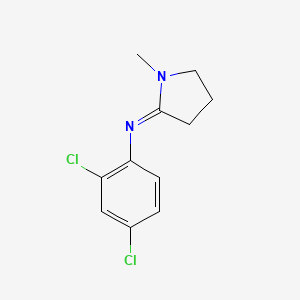
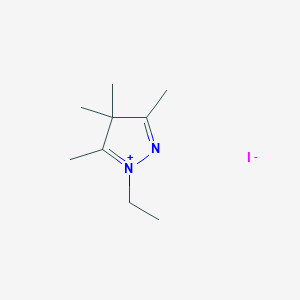
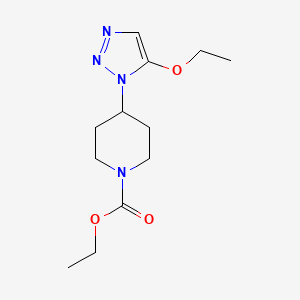

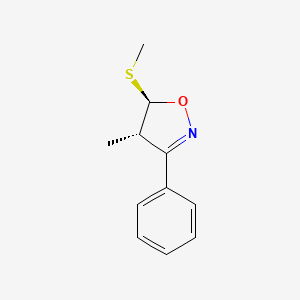


![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)

